N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (IUPAC name: 3-[(4-methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide) is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methanesulfonylphenyl group and at the 2-position with a 3-phenylpropanamide chain . The oxadiazole ring, known for its electron-deficient nature and metabolic stability, is combined with sulfonyl and phenyl groups, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFRXNKRXZJSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
The oxadiazole ring is synthesized via cyclodehydration of a diacylhydrazide. Starting with 2-methanesulfonylbenzoic acid, conversion to its hydrazide derivative is achieved through reaction with hydrazine hydrate in ethanol under reflux (80°C, 6 hours).
Reaction conditions :
- Hydrazine hydrate : 3 equivalents
- Solvent : Ethanol (anhydrous)
- Yield : 85–90%
Cyclodehydration to Oxadiazole
Cyclization of the hydrazide is performed using phosphorus oxychloride (POCl₃) as a dehydrating agent. POCl₃ facilitates intramolecular cyclization by activating the carbonyl groups.
Optimized procedure :
- Dissolve 2-methanesulfonylbenzohydrazide (1 equiv.) in POCl₃ (5 mL/mmol).
- Reflux at 110°C for 4 hours.
- Quench with ice-water, neutralize with sodium bicarbonate, and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : 78%
Introduction of the 3-Phenylpropanamide Side Chain
Activation of 3-Phenylpropanoic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂).
Procedure :
- 3-Phenylpropanoic acid (1 equiv.) is refluxed with SOCl₂ (3 equiv.) in dichloromethane (DCM) for 2 hours.
- Excess SOCl₂ is removed under reduced pressure.
Amidation of the Oxadiazole Amine
Coupling the acyl chloride with the oxadiazole amine requires a base to scavenge HCl. Triethylamine (TEA) in DCM provides optimal results.
Reaction setup :
- 5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (1 equiv.)
- 3-Phenylpropanoyl chloride (1.2 equiv.)
- TEA (2 equiv.) in DCM (0.1 M)
- Stir at 25°C for 12 hours.
Yield : 82% after column purification (ethyl acetate:methanol, 9:1).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for oxadiazole formation. Using polyphosphoric acid (PPA) as a catalyst, cyclization completes in 15 minutes at 150°C.
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| POCl₃ reflux | 4 hrs | 78% | 98.5% |
| Microwave + PPA | 15 min | 81% | 97.8% |
Coupling Reagent Screening
Carbodiimides such as 1,3-diisopropylcarbodiimide (DIC) enhance amidation efficiency when paired with hydroxybenzotriazole (HOBt).
| Reagent System | Yield | Side Products |
|---|---|---|
| TEA/DCM | 82% | <5% |
| DIC/HOBt/DMF | 89% | <2% |
Purification and Characterization
Chromatographic Techniques
- Flash chromatography : Effective for intermediate purification (hexane:ethyl acetate gradients).
- Preparative HPLC : Final product purity >99% (C18 column, acetonitrile:water + 0.1% TFA).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, Ar–H), 7.98 (s, 1H, Oxadiazole–H), 7.62–7.45 (m, 5H, Ar–H).
- MS (ESI) : m/z 412.1 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,2,4-oxadiazole formation is suppressed by using stoichiometric POCl₃ and rigorous temperature control.
Amide Bond Hydrolysis
The electron-withdrawing methanesulfonyl group destabilizes the oxadiazole ring under acidic conditions. Neutral pH during workup prevents degradation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs primarily differ in substituents on the oxadiazole ring and the amide side chain. Key examples include:
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
Functional Group Impact on Properties and Activity
Methanesulfonyl vs. Sulfamoyl Groups
- The target compound’s methanesulfonyl group is a strong electron-withdrawing substituent, which may enhance electrophilic interactions with biological targets compared to the sulfamoyl groups in LMM5 and LMM11. Sulfamoyl derivatives (e.g., LMM5 and LMM11) demonstrated antifungal activity against Candida albicans, suggesting sulfonamide/sulfamoyl moieties contribute to targeting fungal enzymes . However, the target compound’s mesyl group could alter solubility or bioavailability due to its polarity.
Phenylpropanamide Chain Variations
- The 3-phenylpropanamide side chain in the target compound shares similarities with the ChemDiv screening compound (Table 1). However, the latter includes a sulfanyl linker, which may confer different conformational flexibility or redox stability compared to the target’s direct sulfonyl linkage .
Heterocyclic vs. Aromatic Substituents
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Cyclocondensation of hydrazides with appropriate carbonyl derivatives to form the 1,3,4-oxadiazole core .
- Subsequent coupling with 3-phenylpropanamide derivatives using carbodiimide-based coupling reagents (e.g., DCC or EDC) .
- Reaction progress is monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR spectroscopy to confirm amide bond formation at ~1650–1700 cm⁻¹) .
Q. How is structural characterization performed for this compound, and what key spectral data should researchers prioritize?
- Methodology :
- 1H-NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methanesulfonyl group protons (singlet at δ ~3.3 ppm), and oxadiazole-linked protons (δ ~8.0 ppm) .
- 13C-NMR : Confirm the oxadiazole ring carbons (δ 160–170 ppm) and carbonyl groups (amide C=O at δ ~170 ppm) .
- IR : Focus on C=O stretching (~1680 cm⁻¹), S=O stretching (~1150–1350 cm⁻¹), and N-H bending (amide II band at ~1550 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Test against urease or alkaline phosphatase using spectrophotometric assays (e.g., Berthelot method for urease activity) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Antimicrobial Screening : Employ microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodology :
- Substituent Variation : Modify the methanesulfonylphenyl group (e.g., replace with nitro or amino groups) to assess impact on enzyme inhibition .
- Oxadiazole Ring Analogues : Compare with 1,3,4-thiadiazole or triazole derivatives to evaluate heterocyclic core specificity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like urease or microbial enzymes .
Q. What computational strategies can elucidate its mechanism of action and pharmacokinetic properties?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Dynamics (MD) Simulations : Study binding persistence with biological targets (e.g., bacterial cell wall enzymes) .
- ADMET Prediction : Use tools like SwissADME to estimate solubility, bioavailability, and cytochrome P450 interactions .
Q. How do conflicting bioactivity results (e.g., high in vitro vs. low in vivo efficacy) arise, and how can they be resolved?
- Methodology :
- Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation pathways .
- Formulation Adjustments : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Dose-Response Reassessment : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine dosing regimens .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported spectroscopic data for similar oxadiazole derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
